Sildenafil-d3
Overview
Description
Sildenafil-d3 is a deuterium-labeled analog of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sildenafil without altering its pharmacological properties .
Mechanism of Action
Target of Action
Sildenafil-d3, a deuterium labeled form of Sildenafil , primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that regulates blood flow in various tissues, including the penis and lungs .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum, activating the enzyme guanylate cyclase, which increases levels of cGMP . This leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to increased cGMP levels, which in turn cause smooth muscle relaxation . By inhibiting PDE5, this compound prevents cGMP degradation, enhancing and prolonging the effects of the NO/cGMP pathway .
Pharmacokinetics
This compound is rapidly absorbed, with its absorption slightly slowed when taken with a high-fat meal . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, desmethylsildenafil, is formed via the N-desmethylation pathway and has about 50% of the activity of Sildenafil . This compound is primarily excreted in the feces as metabolites (~80%), with a smaller amount excreted in the urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and pulmonary vasculature . This leads to increased blood flow to these areas, aiding in the treatment of erectile dysfunction and pulmonary arterial hypertension . Some studies have suggested that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sexual stimulation is necessary for this compound to exert its effect . Additionally, the drug’s absorption can be affected by food intake, with a high-fat meal slowing its absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sildenafil-d3 typically involves the incorporation of deuterium atoms into the molecular structure of Sildenafil. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Using commercially available deuterated precursors to streamline the synthesis.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like chromatography to purify the final product and achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Sildenafil-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
Sildenafil-d3 is extensively used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the absorption, distribution, metabolism, and excretion (ADME) of Sildenafil.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites in biological samples.
Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolic fate of Sildenafil in the presence of other compounds.
Biological Research: Employed in studies related to cardiovascular diseases, erectile dysfunction, and pulmonary arterial hypertension.
Comparison with Similar Compounds
Sildenafil-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sildenafil: The non-deuterated version, widely used for treating erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tadalafil: A PDE5 inhibitor with a longer half-life, used for similar indications as Sildenafil.
Sildenafil-d3’s uniqueness lies in its application in research, providing insights into the pharmacokinetics and metabolism of Sildenafil without altering its pharmacological effects.
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649151 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-90-1 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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